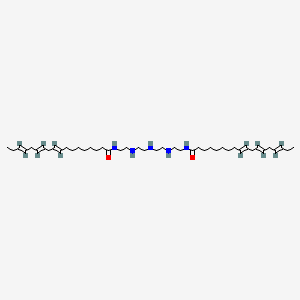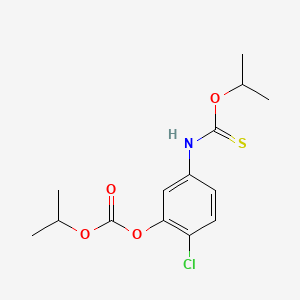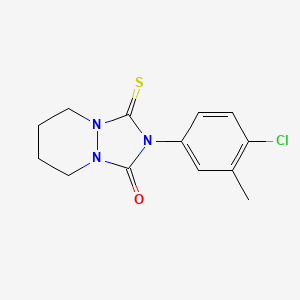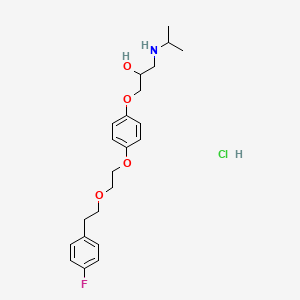
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride is a complex organic compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a fluorophenyl group, ethoxy linkages, and an isopropylamino group, making it a subject of interest for researchers and industrial chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Fluorophenyl Ethoxy Intermediate: This step involves the reaction of 4-fluorophenol with ethylene oxide under basic conditions to form 4-(2-hydroxyethoxy)fluorobenzene.
Etherification: The intermediate is then reacted with another equivalent of ethylene oxide to form 4-(2-(2-hydroxyethoxy)ethoxy)fluorobenzene.
Phenoxy Substitution: The resulting compound undergoes a nucleophilic substitution reaction with 1-chloro-3-isopropylamino-2-propanol to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.
Catalysts and Solvents: Specific catalysts and solvents are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the phenoxy or ethoxy groups, potentially leading to the cleavage of these linkages.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Cleavage products of phenoxy or ethoxy groups.
Substitution: Functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(4-(2-(2-(4-fluorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of pharmaceuticals targeting specific receptors or enzymes.
Biology: Studied for its effects on cellular pathways and mechanisms.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the ethoxy and isopropylamino groups contribute to the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanol, 1-(4-(2-(2-(4-chlorophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
- 2-Propanol, 1-(4-(2-(2-(4-bromophenyl)ethoxy)ethoxy)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride
Uniqueness
The presence of the fluorophenyl group distinguishes this compound from its analogs, providing unique binding properties and biological activity. The ethoxy linkages also contribute to its solubility and stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
81227-88-5 |
|---|---|
Molekularformel |
C22H31ClFNO4 |
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
1-[4-[2-[2-(4-fluorophenyl)ethoxy]ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C22H30FNO4.ClH/c1-17(2)24-15-20(25)16-28-22-9-7-21(8-10-22)27-14-13-26-12-11-18-3-5-19(23)6-4-18;/h3-10,17,20,24-25H,11-16H2,1-2H3;1H |
InChI-Schlüssel |
DHRMVIWYFWYTCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCCC2=CC=C(C=C2)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



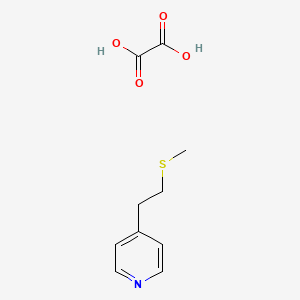
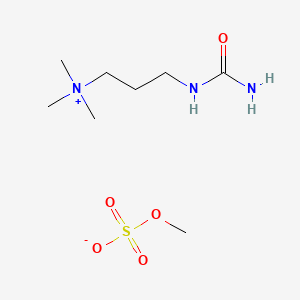
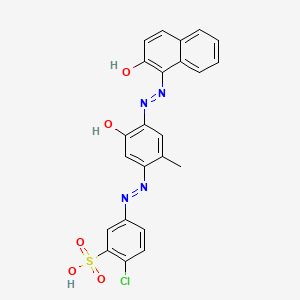
![Diethyl[2-[3-(p-methoxyphenyl)-2-phenylpropionyloxy]ethyl]ammonium oleate](/img/structure/B12691700.png)


